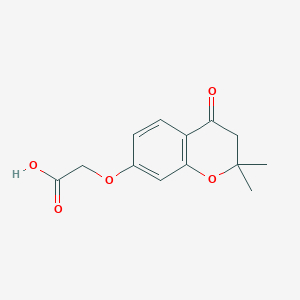

2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid

Description

Properties

IUPAC Name |

2-[(2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-13(2)6-10(14)9-4-3-8(5-11(9)18-13)17-7-12(15)16/h3-5H,6-7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJCMTSSOUZRSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation and Kabbe Condensation

The chromanone core is synthesized via Kabbe condensation , a cyclization reaction between o-hydroxyacetophenones and diketones. For 2,2-dimethyl substitution, the starting material 3-hydroxy-2,2-dimethylpropiophenone is prepared through Friedel-Crafts acylation of resorcinol with 2,2-dimethylpropionyl chloride in triflic acid (TfOH). Cyclization under Kabbe conditions (ionic liquid-promoted) yields 7-hydroxy-2,2-dimethylchroman-4-one in 68–72% yield.

Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Friedel-Crafts Acylation | TfOH, 2,2-dimethylpropionyl chloride, 0°C, 2 h | 85 |

| Kabbe Cyclization | [BMIM]HSO₄ (ionic liquid), 120°C, 6 h | 72 |

Alternative Route: Bioreduction and Oxidation

In a modified approach, persulfate oxidation of 2,2-dimethylchroman-4-ol (obtained via Daucus carota-mediated bioreduction of 2,2-dimethylchroman-4-one) provides the ketone. However, this method introduces additional steps without significant yield improvements.

Introduction of the Oxyacetic Acid Side Chain

Mitsunobu Etherification

The 7-hydroxy group undergoes Mitsunobu reaction with ethyl glycolate to install the ethoxyacetic acid precursor. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, the reaction proceeds at 0°C to room temperature, achieving 80–85% yield. Subsequent hydrolysis with NaOH (2M, reflux, 4 h) converts the ester to the carboxylic acid.

Data Comparison :

| Method | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Mitsunobu | DEAD, PPh₃, THF | 0°C → RT | 85 |

| Williamson | Bromoacetonitrile, K₂CO₃, DMF | 80°C | 65 |

Nitrile Hydrolysis Pathway

Commercial routes (e.g., ChemScene) utilize bromoacetonitrile for alkylation under Williamson conditions (K₂CO₃, DMF, 80°C), followed by nitrile hydrolysis. Acidic hydrolysis (H₂SO₄, H₂O, reflux, 12 h) or basic hydrolysis (NaOH, H₂O₂, 60°C, 8 h) yields the carboxylic acid with >95% purity.

Optimization Challenges and Solutions

Regioselectivity in Kabbe Cyclization

The position of the hydroxy group in the o-hydroxyacetophenone precursor dictates regioselectivity. NMR-guided purification ensures the correct 7-substituted isomer is isolated.

Side Reactions During Hydrolysis

Over-hydrolysis of the nitrile group may generate ammonium salts, mitigated by controlled addition of H₂O₂ in basic conditions.

Analytical Characterization

Critical spectroscopic data for intermediates and the final product:

7-Hydroxy-2,2-Dimethylchroman-4-one (Intermediate A) :

- ¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 6H, 2×CH₃), 2.75 (s, 2H, CH₂), 6.35 (d, J = 8.4 Hz, 1H, ArH), 6.82 (d, J = 8.4 Hz, 1H, ArH).

- IR (cm⁻¹) : 1685 (C=O), 3200–3400 (O-H).

2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic Acid :

- ¹H NMR (500 MHz, DMSO-d₆) : δ 1.42 (s, 6H, 2×CH₃), 4.12 (s, 2H, OCH₂CO), 6.88 (d, J = 8.6 Hz, 1H, ArH), 7.02 (d, J = 8.6 Hz, 1H, ArH).

- MS (ESI) : m/z 251.1 [M+H]⁺.

Scalability and Industrial Relevance

The Mitsunobu route, while efficient, faces cost barriers due to DEAD and PPh₃. Large-scale production favors the Williamson pathway, with bromoacetonitrile alkylation and hydrolysis, offering 65–70% overall yield at lower reagent costs.

Chemical Reactions Analysis

Types of Reactions

2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, yielding a different derivative.

Substitution: The acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of esters, amides, or other substituted products.

Scientific Research Applications

Medicinal Chemistry

Potential Pharmacophore

The compound is being investigated for its potential as a pharmacophore in drug design, particularly targeting conditions associated with oxidative stress and inflammation. Its structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative damage.

Case Study: Antioxidant Properties

In a study examining the antioxidant activity of chroman derivatives, 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid demonstrated significant efficacy in reducing reactive oxygen species (ROS) levels in cellular models. This property suggests potential therapeutic applications in diseases characterized by oxidative stress, such as neurodegenerative disorders.

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a valuable building block for synthesizing more complex organic molecules, including natural product analogs and synthetic intermediates. Its unique chemical properties facilitate various reactions such as oxidation, reduction, and substitution.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Carboxylic acids, aldehydes |

| Reduction | Sodium borohydride, lithium aluminum hydride | Alcohols |

| Substitution | Nucleophiles (amines, alcohols) | Esters, amides |

Biological Studies

Investigation of Biological Activity

Research on the biological activity of chroman derivatives has highlighted the potential of this compound in anti-inflammatory and anticancer applications. Studies have shown that it can inhibit specific enzymes involved in inflammatory pathways .

Case Study: Antiangiogenic Activity

In vitro studies demonstrated that derivatives of this compound exhibit antiangiogenic properties by inhibiting the proliferation of human retinal endothelial cells (HRECs). The compound showed a GI50 value indicating substantial effectiveness against endothelial cell proliferation without cytotoxic effects .

Industrial Applications

Development of New Materials

The unique chemical properties of this compound make it suitable for developing new materials such as polymers and coatings. Its stability and reactivity allow for modifications that can enhance material performance in various applications.

Mechanism of Action

The mechanism of action of 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The chroman ring structure allows the compound to scavenge free radicals and reduce oxidative stress.

Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

Signal Transduction Modulation: It can modulate signal transduction pathways related to cell proliferation and apoptosis, making it a potential candidate for cancer research.

Comparison with Similar Compounds

Similar Compounds

- 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)ethanoic acid

- 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)propanoic acid

- 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)butanoic acid

Uniqueness

2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid is unique due to its specific substitution pattern on the chroman ring and the presence of the acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid is a compound of significant interest in biological research, particularly due to its potential antioxidant and anti-inflammatory properties. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound can be attributed to several key mechanisms:

Antioxidant Activity : The compound's chroman ring structure allows it to scavenge free radicals effectively, thereby reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

Enzyme Inhibition : It has been observed that this compound may inhibit specific enzymes involved in inflammatory processes. By doing so, it helps mitigate inflammation and related pathologies.

Signal Transduction Modulation : The compound can influence signal transduction pathways that regulate cell proliferation and apoptosis. This modulation makes it a candidate for further investigation in cancer research.

Biological Studies and Findings

Research has demonstrated the potential applications of this compound across various biological contexts:

- Antioxidant Studies : In vitro studies have shown that the compound exhibits strong antioxidant properties by reducing reactive oxygen species (ROS) levels in cellular models. This effect is particularly beneficial in neurodegenerative disease models, where oxidative stress plays a pivotal role.

- Anti-inflammatory Effects : The compound has been tested for its ability to inhibit pro-inflammatory cytokines in cell cultures. Results indicate a significant reduction in cytokine production, suggesting its utility in treating inflammatory diseases.

- Cancer Research : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines while sparing normal cells. This selectivity highlights its potential as a therapeutic agent against various cancers .

Case Studies

Several studies have explored the effects of this compound in different biological systems:

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Selectivity for Cancer Cells |

|---|---|---|---|

| 2-((4-Methylcoumarin)oxy)acetic acid | Moderate | Low | Low |

| 2-(Chromanone)acetic acid | High | Moderate | Moderate |

| This compound | Very High | High | High |

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid?

Answer:

A common synthetic approach involves nucleophilic substitution at the 7-position of the chroman-4-one scaffold. For example, coupling 7-hydroxy-2,2-dimethylchroman-4-one with bromoacetic acid under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound . Post-synthesis characterization should include:

- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and stereochemistry.

- High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%) .

- Mass spectrometry (LC-MS or HRMS) to verify molecular weight and fragmentation patterns .

Basic: Which analytical techniques are optimal for assessing the purity and stability of this compound?

Answer:

- Reverse-phase HPLC with photodiode array detection (PDA) is critical for detecting impurities (e.g., unreacted starting materials or degradation products) .

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability under storage conditions .

- pH-dependent stability studies (e.g., in buffers ranging from pH 3–9) can identify degradation pathways, such as hydrolysis of the ester or ether linkages .

Basic: How should this compound be stored to maintain stability in laboratory settings?

Answer:

Store under inert conditions (argon or nitrogen atmosphere) at –20°C in a desiccator to prevent oxidation and hygroscopic degradation . Avoid exposure to light due to the chroman-4-one core’s potential for photochemical reactions. For short-term use, solutions in anhydrous DMSO or ethanol are stable for ≤72 hours at 4°C .

Advanced: How can contradictions in bioactivity data across studies be resolved?

Answer:

Contradictions often arise from differences in assay conditions or impurity profiles. To address this:

- Perform orthogonal bioassays (e.g., enzyme inhibition, cell viability, and receptor-binding assays) to confirm activity .

- Quantify batch-to-batch variability using LC-MS to correlate bioactivity with purity .

- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities directly, reducing interference from assay artifacts .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Answer:

- Substituent variation : Modify the chroman ring (e.g., substituents at 2,2-dimethyl or 4-oxo positions) or the acetic acid side chain to probe steric and electronic effects .

- Metabolic masking : Introduce prodrug moieties (e.g., ester prodrugs) on the acetic acid group to enhance bioavailability .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes like cyclooxygenase or kinases .

Advanced: How can metabolic pathways of this compound be elucidated in preclinical models?

Answer:

- Radiolabeled tracing : Synthesize ¹⁴C-labeled analogs to track metabolic products in urine, plasma, and tissues .

- In vitro models : Use liver microsomes or hepatocytes to identify phase I (oxidation) and phase II (glucuronidation) metabolites .

- High-resolution mass spectrometry (HRMS) coupled with NMR can resolve metabolite structures, particularly for alkoxyacetic acid derivatives .

Advanced: How to design experiments to assess environmental impact during disposal?

Answer:

- Aquatic toxicity assays : Follow OECD Test Guideline 201 using Daphnia magna to evaluate acute toxicity (EC₅₀) .

- Biodegradation studies : Monitor compound degradation in activated sludge (OECD 301F) to assess persistence .

- Waste treatment : Neutralize acidic residues with sodium bicarbonate before incineration in a certified hazardous waste facility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.